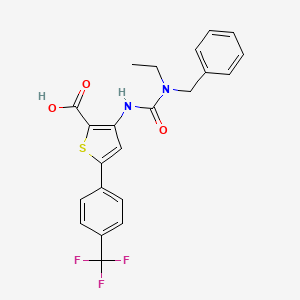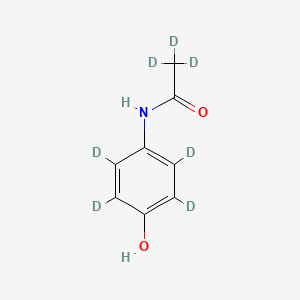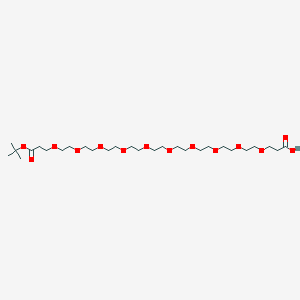
Acid-PEG10-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid-PEG10-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is composed of three main functional groups: a carboxylic acid group, a PEG moiety, and a t-butyl ester group . This compound is widely utilized in bioconjugation reactions to modify biomolecules such as proteins, peptides, and antibodies . The carboxylic acid group enables the molecule to participate in various coupling reactions, such as amide bond formation and esterification, providing a reactive site for conjugation to biomolecules .
Vorbereitungsmethoden
The preparation of Acid-PEG10-t-butyl ester typically involves esterification reactions. One common method is the Steglich esterification, which is a widely employed method for the formation of esters under mild conditions . This method often uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) and dimethylformamide (DMF) . Another method involves the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as the solvent . Industrial production methods may vary, but they generally follow similar principles of esterification reactions.
Analyse Chemischer Reaktionen
Acid-PEG10-t-butyl ester undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amide Bond Formation: The carboxylic acid group can react with amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Oxidation: The PEG moiety can undergo oxidation reactions.
Common reagents used in these reactions include carbodiimides, alcohols, amines, and reducing agents like lithium aluminum hydride (LiAlH4) . Major products formed from these reactions include esters, amides, alcohols, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Acid-PEG10-t-butyl ester has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Acid-PEG10-t-butyl ester involves its ability to form stable chemical bonds with target molecules. The carboxylic acid group can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form stable amide bonds . The PEG moiety increases the solubility of the compound in aqueous media, enhancing its biocompatibility and stability . In the context of PROTACs, this compound acts as a linker that connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein, facilitating the selective degradation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Acid-PEG10-t-butyl ester can be compared with other similar compounds, such as:
Hydroxy-PEG10-t-butyl ester: Similar in structure but contains a hydroxy group instead of a carboxylic acid group.
m-PEG8-t-butyl ester: Contains a shorter PEG chain and a t-butyl ester group.
Azido-PEG8-azide: Contains azide groups instead of a carboxylic acid group.
The uniqueness of this compound lies in its combination of a carboxylic acid group, a PEG moiety, and a t-butyl ester group, which provides it with unique reactivity and solubility properties .
Eigenschaften
Molekularformel |
C28H54O14 |
|---|---|
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H54O14/c1-28(2,3)42-27(31)5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-26(29)30/h4-25H2,1-3H3,(H,29,30) |
InChI-Schlüssel |
KRZFTDCILTTYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
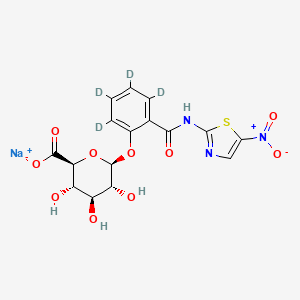
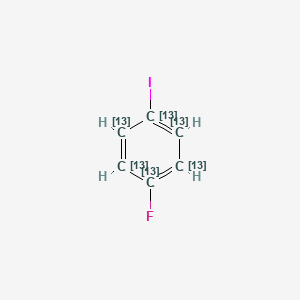
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
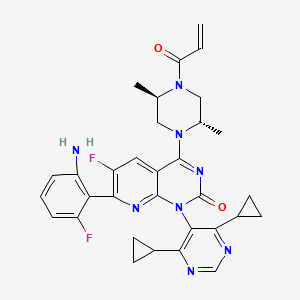

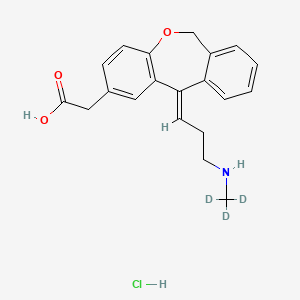
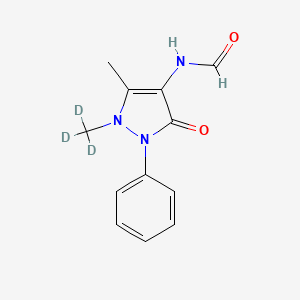
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
